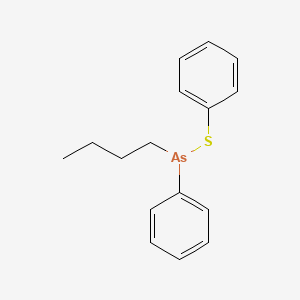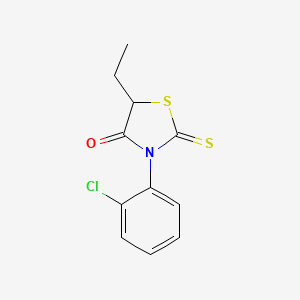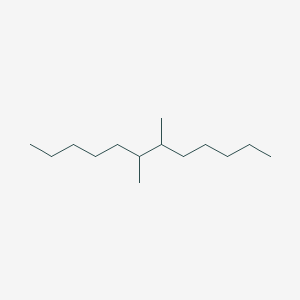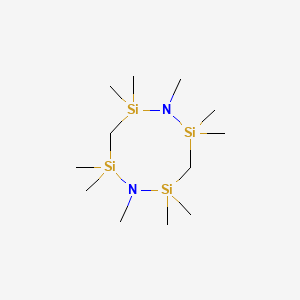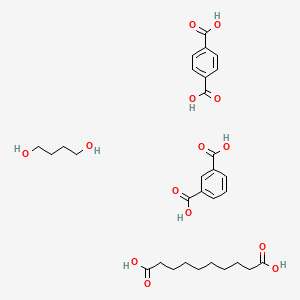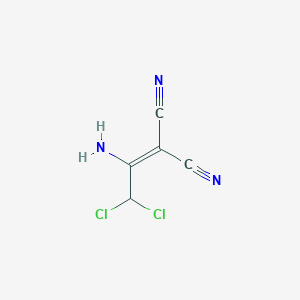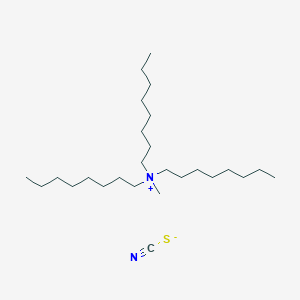
N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various chemical processes. The compound is characterized by its ability to form micelles in solution, which makes it useful in applications such as phase transfer catalysis and emulsification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate typically involves the quaternization of N,N-dioctylamine with methyl iodide, followed by anion exchange with thiocyanate. The reaction conditions generally include:
Solvent: Anhydrous acetonitrile or another aprotic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The thiocyanate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate the substitution of the thiocyanate group.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quaternary ammonium salts, while oxidation reactions can produce oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of emulsions and dispersions in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate involves its ability to form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in phase transfer catalysis, where the compound facilitates the transfer of reactants between aqueous and organic phases. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- Methyltrioctylammonium hydrogen sulfate
Uniqueness
N-Methyl-N,N-dioctyloctan-1-aminium thiocyanate is unique due to its specific anion, thiocyanate, which imparts distinct chemical properties compared to its bromide and chloride counterparts. The thiocyanate anion can participate in unique substitution reactions, making this compound particularly versatile in synthetic chemistry applications.
Propiedades
Número CAS |
20470-27-3 |
|---|---|
Fórmula molecular |
C26H54N2S |
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
methyl(trioctyl)azanium;thiocyanate |
InChI |
InChI=1S/C25H54N.CHNS/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1-3/h5-25H2,1-4H3;3H/q+1;/p-1 |
Clave InChI |
PLEAMOKYLSQAEX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
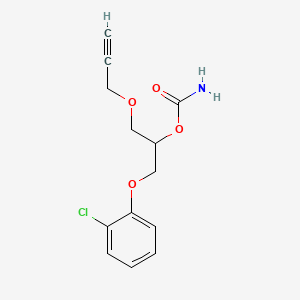
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
